molecular formula C21H23NO5 B2553963 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate CAS No. 2034520-55-1

2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate

Cat. No. B2553963
CAS RN: 2034520-55-1
M. Wt: 369.417
InChI Key: XNVPHXLCTOAYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MAPA and is known for its unique chemical structure and properties.

Scientific Research Applications

Acetoxylation Reactions

One study discusses the introduction of acetoxy groups into certain chemical nuclei, showcasing the versatility of palladium(II) acetate in facilitating acetoxylation reactions. This process, which involves the oxidation of amino groups by palladium, highlights the potential for modifying chemical structures to introduce new functional groups, such as acetoxy groups, into complex molecules (Saito et al., 1991).

Metabolism Studies

Another study focuses on the in vivo metabolism of a psychoactive compound in rats, identifying various metabolites that result from enzymatic reactions. This research sheds light on metabolic pathways, including deamination and acetylation, relevant to understanding how compounds similar to "2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate" might be processed in biological systems (Kanamori et al., 2002).

Nanoparticle Research

Research into the enhanced stability of oral insulin highlights the utility of certain compounds in inhibiting protease activity, protecting therapeutic proteins from degradation. This study exemplifies how chemical modifications can improve the bioavailability and efficacy of pharmaceuticals, suggesting potential applications for "this compound" in drug delivery systems (Chen et al., 2015).

properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-acetyloxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13-10-14(2)19(15(3)11-13)22-18(24)12-26-21(25)20(27-16(4)23)17-8-6-5-7-9-17/h5-11,20H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPHXLCTOAYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C(C2=CC=CC=C2)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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